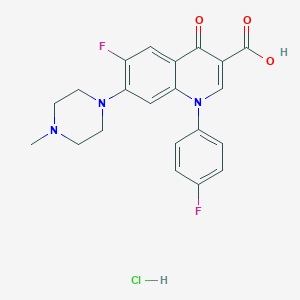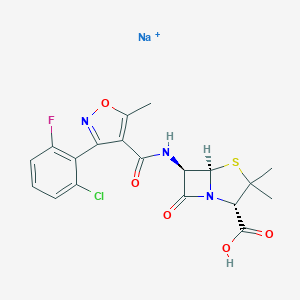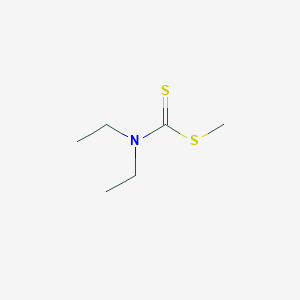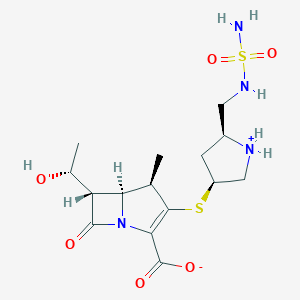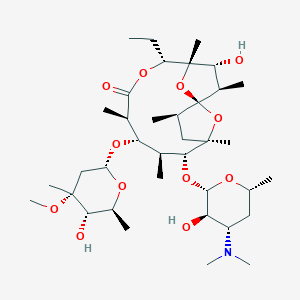
红霉素 E
描述
Erythromycin E is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus). It belongs to a group of antibiotics that are characterized by their large macrocyclic lactone ring structures. Erythromycin E is one of the metabolites of Erythromycin A, which is the primary constituent of the erythromycin group. This compound is known for its broad-spectrum antimicrobial activity and is used to treat various bacterial infections.
科学研究应用
Erythromycin E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its therapeutic potential in treating bacterial infections, particularly those resistant to other antibiotics.
作用机制
Target of Action
Erythromycin E, a macrolide antibiotic, primarily targets bacterial ribosomes . Specifically, it binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms .
Mode of Action
Erythromycin E acts by inhibiting protein synthesis . It interferes with aminoacyl translocation, preventing the transfer of the tRNA bound at the A site to the P site of the ribosome . Without this translocation, the A site remains occupied, preventing an incoming tRNA from attaching an amino acid and adding it to the developing polypeptide chain .
Biochemical Pathways
The family of erythromycins, including Erythromycin E, has been the subject of extensive biochemical and enzymatic study . The detailed mechanisms involved in their biosynthesis are better understood than for any other macrolide type of antibiotic . Erythromycin E is produced by a strain of Saccharopolyspora erythraea .
Pharmacokinetics
Erythromycin E exhibits a half-life of approximately 1.5 hours . Its bioavailability depends on the ester type and ranges between 30% and 65% . Oral capsules need to be enteric-coated or include an ester or stable salt as part of the chemical structure since erythromycin is destroyed by stomach acid . Erythromycin levels peak in the serum 4 hours after dosing .
Result of Action
As a bacteriostatic antibiotic, Erythromycin E prevents the further growth of bacteria rather than directly destroying them . This action occurs by inhibiting protein synthesis, which interferes with the synthesis of functionally relevant proteins . This results in the effective treatment of a variety of infections caused by susceptible strains of various bacteria .
Action Environment
Erythromycin E is a bacteriostatic antibiotic produced by a strain of Saccharopolyspora erythraea . It belongs to the macrolide group of antibiotics, which includes Azithromycin, Clarithromycin, Spiramycin, and others . It is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria . Environmental factors such as the presence of other drugs metabolised by the cytochrome P450 system can have a rapid effect on levels of Erythromycin E .
生化分析
Biochemical Properties
Erythromycin E plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The most significant interaction is with the 50S subunit of the bacterial ribosome, where it inhibits peptide bond formation, thereby blocking protein synthesis .
Cellular Effects
Erythromycin E has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . This antibiotic is particularly effective against gram-positive bacteria .
Molecular Mechanism
The mechanism of action of Erythromycin E involves binding to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome. This binding blocks peptide chain synthesis, ultimately inhibiting protein synthesis . This action can lead to changes in gene expression and can involve binding interactions with biomolecules and enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Erythromycin E can change. It has been observed that Erythromycin E is stable in isotonic saline and in 5% dextrose in water for 21 days at 25°C and for 60 days at 5°C . It is inactivated in both basic (pH > 10) and acidic environments (pH < 4 for erythromycin) .
Dosage Effects in Animal Models
In animal models, the effects of Erythromycin E vary with different dosages. For dogs and cats, the recommended dosage for antibiosis is 10–20 mg/kg orally every 8–12 hours . Higher doses may promote drug resistance and undesirable effects .
Metabolic Pathways
Erythromycin E is involved in several metabolic pathways. It is metabolized in the liver and then excreted in the bile . Less than 5% of the orally administered dose of Erythromycin E is found excreted in the urine .
Transport and Distribution
Erythromycin E is transported and distributed within cells and tissues. In patients with normal liver function, Erythromycin E concentrates in the liver and is then excreted in the bile .
Subcellular Localization
Given its mechanism of action, it is likely that Erythromycin E localizes to the ribosomes within the cell where it exerts its effects .
准备方法
Synthetic Routes and Reaction Conditions: Erythromycin E is typically produced through biosynthesis during the fermentation process of Saccharopolyspora erythraea. The biosynthetic pathway involves the assembly of the macrolide ring followed by the addition of various sugar moieties. The process is complex and involves multiple enzymatic steps that are tightly regulated within the bacterial cells.
Industrial Production Methods: Industrial production of Erythromycin E involves large-scale fermentation processes. The bacterium Saccharopolyspora erythraea is cultured in bioreactors under controlled conditions to optimize the yield of erythromycin compounds. The fermentation broth is then subjected to extraction and purification processes to isolate Erythromycin E. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: Erythromycin E undergoes various chemical reactions, including:
Oxidation: Erythromycin E can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can modify the functional groups on the erythromycin molecule. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Erythromycin E can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of erythromycin oxime derivatives, while reduction can yield erythromycin alcohol derivatives .
相似化合物的比较
Erythromycin A: The primary constituent of the erythromycin group, widely used in clinical settings.
Azithromycin: A derivative of erythromycin with a broader spectrum of activity and improved pharmacokinetic properties.
Clarithromycin: Another derivative with enhanced acid stability and better tissue penetration.
Uniqueness of Erythromycin E: Erythromycin E is unique due to its specific structural modifications compared to other erythromycin derivatives. These modifications can influence its antimicrobial activity and pharmacokinetic properties.
属性
IUPAC Name |
(1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S,16S)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO14/c1-13-25-36(9,45)29(41)20(4)26(39)18(2)15-34(7,44)31(50-33-27(40)24(38(10)11)14-19(3)48-33)21(5)28-23(32(43)49-25)16-47-37(52-28)17-35(8,46-12)30(42)22(6)51-37/h18-25,27-31,33,40-42,44-45H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,27-,28+,29-,30+,31-,33+,34-,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUSTPADOGZAML-LMXGZOGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41451-91-6 | |
| Record name | Erythromycin E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41451-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERYTHROMYCIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39V2DI8XOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the structure of Erythromycin E unique among macrolide antibiotics?
A1: Erythromycin E is characterized by an ortho-carboxylic acid ester structure linking the oxidized cladinose sugar to the 14-membered aglycone ring. This structural feature distinguishes it from other known macrolides. []
Q2: Is Erythromycin F a precursor to Erythromycin E?
A2: Yes, scientific research suggests that Erythromycin F serves as a biosynthetic precursor to Erythromycin E. []
Q3: How does Erythromycin affect bacterial cells?
A3: While specific studies on Erythromycin E's mechanism are limited, it likely shares a similar mode of action with other macrolides like Erythromycin A. Macrolides typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide chain elongation. []
Q4: What are the common mechanisms of resistance to macrolides like Erythromycin?
A4: Bacteria can develop resistance to macrolides through various mechanisms, including:
- Modification of the ribosomal target site: Mutations in the 23S rRNA gene can reduce the binding affinity of macrolides. []
- Efflux pumps: Bacteria can express efflux pumps that actively expel macrolides from the cell, reducing intracellular drug concentration. []
- Enzymatic inactivation: Certain enzymes can modify macrolides, rendering them ineffective. []
Q5: Does the unique structure of Erythromycin E affect its susceptibility to resistance mechanisms?
A5: Further research is needed to determine if the ortho-carboxylic acid ester linkage in Erythromycin E influences its susceptibility to specific resistance mechanisms compared to other macrolides.
Q6: Has Erythromycin E been investigated for its potential as a pharmaceutical compound?
A6: While Erythromycin E is a naturally occurring Erythromycin analog, current research primarily focuses on its role as a biosynthetic precursor to Erythromycin E and its unique structural characteristics. [, ] Further studies are needed to explore its potential pharmaceutical applications.
Q7: What analytical techniques are used to study Erythromycin E?
A7: High-performance liquid chromatography (HPLC) is a key technique for isolating and characterizing Erythromycin E. [] Additionally, mass spectrometry coupled with HPLC (LC-MS/MS) is employed to quantify Erythromycin E and its metabolites in biological samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



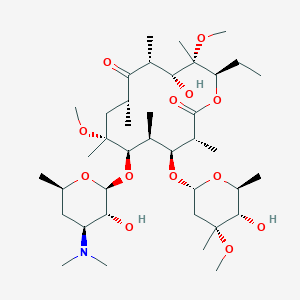
![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)
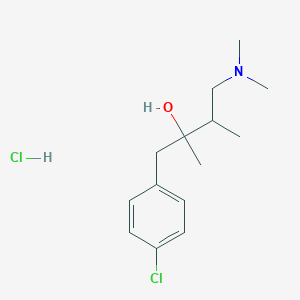
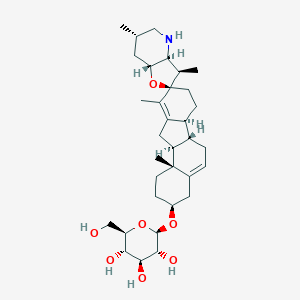


![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)
